molecular formula C19H23NO4S2 B3729705 1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine

1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine

Cat. No.: B3729705
M. Wt: 393.5 g/mol
InChI Key: KEKJFMHQXSNWPV-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine is a complex organic compound that belongs to the class of sulfonyl-containing piperidines This compound is characterized by the presence of a piperidine ring substituted with benzenesulfonyl and dimethylphenyl groups

Preparation Methods

The synthesis of 1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine typically involves multi-step organic reactions. One common method involves the sulfonylation of a piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process efficiently .

Chemical Reactions Analysis

1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in cells, resulting in various biological effects. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards target enzymes .

Comparison with Similar Compounds

1-[3-(Benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine can be compared with other sulfonyl-containing piperidines and benzenesulfonyl derivatives:

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-2,5-dimethylphenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-15-13-18(25(21,22)17-9-5-3-6-10-17)16(2)19(14-15)26(23,24)20-11-7-4-8-12-20/h3,5-6,9-10,13-14H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKJFMHQXSNWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N2CCCCC2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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